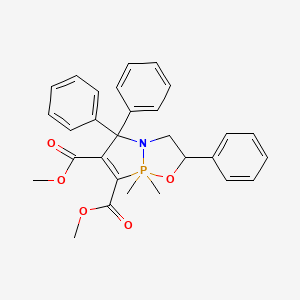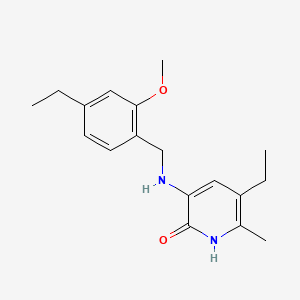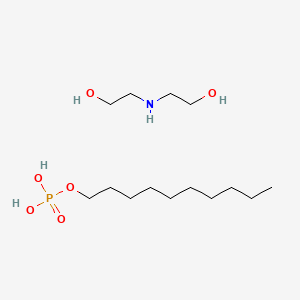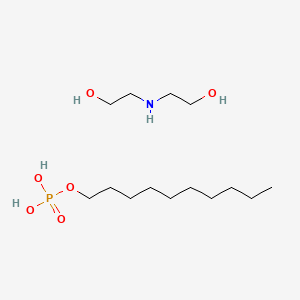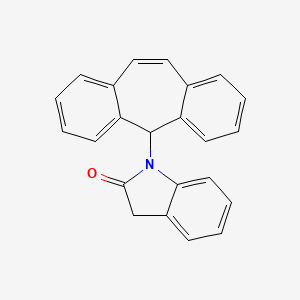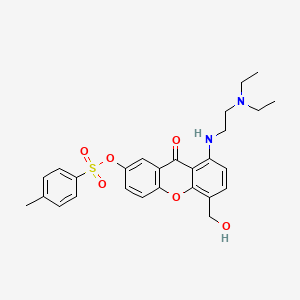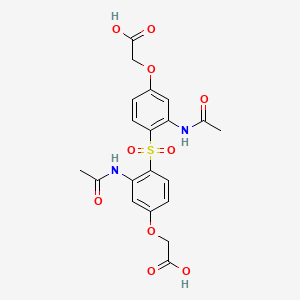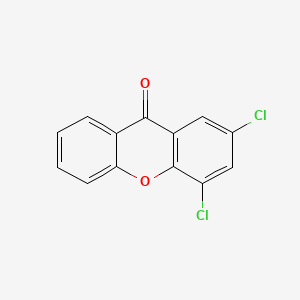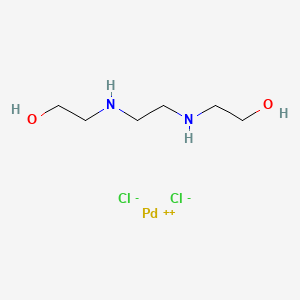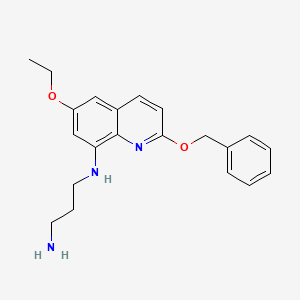
Kompleks 50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kompleks 50 is a coordination compound consisting of a central metal ion surrounded by ligands. Coordination compounds are molecules that possess a metal center bound to ligands, which can be atoms, ions, or molecules that donate electrons to the metal . These complexes can be neutral or charged and are stabilized by neighboring counter-ions .
Vorbereitungsmethoden
The synthesis of Kompleks 50 involves several steps, including the selection of appropriate ligands and metal ions. The preparation method typically involves stirring or refluxing the metal ion and ligands in an organic solvent, followed by solvent evaporation . Industrial production methods may include co-grinding, mechanical dispersion, and anti-solvent precipitation .
Analyse Chemischer Reaktionen
Kompleks 50 undergoes various chemical reactions, including:
Oxidation: The central metal ion can undergo oxidation, changing its oxidation state.
Reduction: The metal ion can also be reduced, altering its oxidation state.
Substitution: Ligands in this compound can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include ethylenediaminetetraacetic acid (EDTA) for complexometric titrations . Major products formed from these reactions depend on the specific ligands and metal ions involved.
Wissenschaftliche Forschungsanwendungen
Kompleks 50 has a wide range of scientific research applications, including:
Chemistry: Used in complexometric titrations to quantify metal ions in solution.
Biology: Investigated for its potential biological activities, such as anticancer and antioxidative effects.
Medicine: Explored for its medicinal applications, including anti-Alzheimer’s disease activity.
Industry: Utilized in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of Kompleks 50 involves its interaction with specific molecular targets and pathways. For example, it may act as a cofactor for enzymes, facilitating biochemical reactions . The central metal ion and ligands play crucial roles in these interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Kompleks 50 can be compared with other coordination compounds, such as thiosemicarbazone complexes . These compounds share similar structural features but differ in their specific ligands and metal ions. This compound is unique due to its specific combination of ligands and metal ion, which confer distinct chemical and biological properties .
Similar compounds include:
This compound stands out due to its unique ligand-metal ion combination, which provides specific advantages in various applications.
Eigenschaften
CAS-Nummer |
15003-72-2 |
|---|---|
Molekularformel |
C16H13CuNO4 |
Molekulargewicht |
346.82 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoic acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10); |
InChI-Schlüssel |
WFJFDFCWPFHUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




